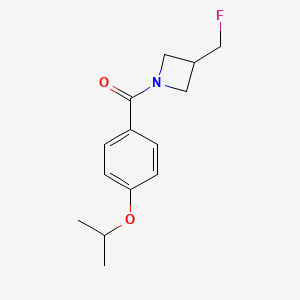

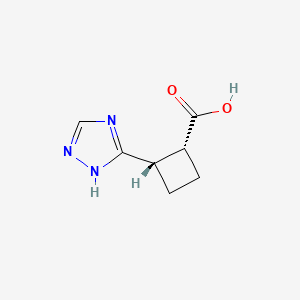

(3-(Fluoromethyl)azetidin-1-yl)(4-isopropoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

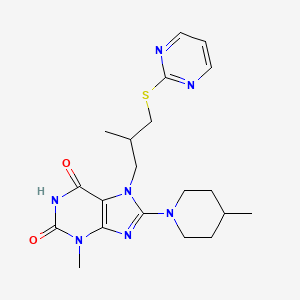

(3-(Fluoromethyl)azetidin-1-yl)(4-isopropoxyphenyl)methanone, also known as FMAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FMAM is a small molecule inhibitor that targets specific enzymes and proteins in the body, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Cholesterol Absorption Inhibition

Compounds structurally similar to (3-(Fluoromethyl)azetidin-1-yl)(4-isopropoxyphenyl)methanone have been investigated for their ability to inhibit cholesterol absorption. For example, a designed, potent, orally active inhibitor of cholesterol absorption, identified as SCH 58235, demonstrated remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998). This suggests potential applications in managing cholesterol levels through the inhibition of cholesterol absorption.

Catalytic Asymmetric Addition in Organic Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from a similar structural framework, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. The achieved enantioselectivity in various aldehyde additions underscores the utility of azetidine derivatives in promoting stereochemical control in organic synthesis (Wang et al., 2008).

Chemically Activated Fluorometric Detection

Research on compounds incorporating azetidine units has contributed to advancements in analytical chemistry, such as the development of post-column fluorogenic reagents for the determination of tributyltin and triphenyltin by liquid chromatography (Compañó et al., 1995). This illustrates the potential for azetidine derivatives in enhancing detection sensitivity and selectivity in environmental analysis.

Drug Design and Synthesis

Azetidine derivatives have been explored in drug design, such as in the synthesis of boric acid ester intermediates with potential pharmacological activities. The structural confirmation and theoretical studies, including DFT calculations, provide a foundation for the design of new drugs with optimized physicochemical properties (Huang et al., 2021).

Antibacterial and Antitumor Activities

Novel compounds featuring azetidine cores have shown promising antibacterial and antitumor activities. This includes the design of compounds with distinct inhibitory effects on the proliferation of various cancer cell lines, indicating the potential for azetidine derivatives in therapeutic applications (Tang & Fu, 2018).

Mechanism of Action

- Role : Inhibition of MAGL leads to elevated 2-AG levels, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2. Activation of these receptors has beneficial effects on mood, appetite, pain, and inflammation .

- Downstream effects involve CB1 and CB2 receptor activation, impacting mood, appetite, pain, and inflammation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-10(2)18-13-5-3-12(4-6-13)14(17)16-8-11(7-15)9-16/h3-6,10-11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQMUZMYPRUJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Fluoromethyl)azetidin-1-yl)(4-isopropoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2779171.png)

![N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2779176.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)

![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2779180.png)

![2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779182.png)